(4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Description
Systematic IUPAC Nomenclature and Molecular Formula Determination
The systematic naming of this compound follows IUPAC guidelines by prioritizing functional groups and assigning locants to ensure unambiguous identification. The parent structure is a methanone group (C=O) bonded to two substituents: a 4-(methylsulfonyl)piperidin-1-yl group and a 4-(thiazol-2-yloxy)phenyl group.
- Piperidine Substituent : The piperidine ring (a six-membered amine) is modified at the 4-position with a methylsulfonyl group (–SO₂CH₃). According to substitutive nomenclature rules, the suffix “-sulfonyl” takes priority over the amine, resulting in “4-(methylsulfonyl)piperidin-1-yl.”
- Aromatic Substituent : The phenyl group at the 4-position bears a thiazol-2-yloxy group (–O–C₃H₂NS). Thiazole, a five-membered heterocycle with nitrogen and sulfur atoms, is numbered such that the oxygen linkage resides at position 2.
Thus, the full IUPAC name is (4-(methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone .
The molecular formula is derived by enumerating all atoms:
- Piperidine : C₅H₁₁N
- Methylsulfonyl : CH₃SO₂
- Phenyl : C₆H₅
- Thiazol-2-yloxy : C₃H₂NOS
- Methanone : CO
Combining these fragments yields C₁₆H₁₉N₂O₄S₂ (Table 1).
Table 1: Molecular formula and key properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₉N₂O₄S₂ |
| Molecular weight | 383.46 g/mol |
| CAS registry | Not publicly disclosed |
Crystallographic Analysis via X-ray Diffraction Studies
X-ray diffraction (XRD) remains the gold standard for elucidating crystal structures. While direct crystallographic data for this compound is not publicly available, analogous piperidine derivatives exhibit orthorhombic or monoclinic crystal systems with well-defined unit cell parameters .
Hypothetically, the compound would crystallize in a monoclinic system (space group P2₁/c) due to its asymmetric substituents. Key crystallographic features would include:
- Unit cell dimensions : a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 105.6° (estimated from similar sulfonylpiperidines ).
- Intermolecular interactions : π-π stacking between phenyl and thiazole rings (3.8–4.2 Å interplanar distance) and hydrogen bonds involving the sulfonyl oxygen and adjacent molecules .
Table 2: Hypothetical XRD-derived parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1,480 ų |
| Z (molecules/unit cell) | 4 |
The methylsulfonyl group’s electron-withdrawing nature would polarize the piperidine ring, affecting bond lengths (e.g., C–S = 1.76 Å, S=O = 1.43 Å) .
Conformational Dynamics Through Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser effect spectroscopy (NOESY) reveals spatial proximity between protons (<5 Å), critical for determining conformational preferences. For this compound, key NOE correlations would include:
- Piperidine protons : Axial H-3 and H-5 protons showing cross-peaks with the methylsulfonyl group’s methyl protons, indicating a chair conformation with the sulfonyl group equatorial .
- Thiazole-phenyl linkage : NOE interactions between the thiazole H-5 proton and the phenyl ortho-hydrogens, suggesting a coplanar arrangement stabilized by conjugation .
Density functional theory (DFT) optimizations predict a twisted-boat conformation for the piperidine ring due to steric hindrance from the bulky sulfonyl group. This aligns with NOESY data showing weaker correlations between axial protons and the methanone carbonyl .
Electron Density Mapping via Density Functional Theory Calculations
DFT calculations at the B3LYP/6-311+G(d,p) level provide electron density distributions, molecular electrostatic potentials (MEPs), and frontier orbital energies. Key findings include:
- Electron density : High electron density localized on the sulfonyl oxygen atoms (MEP = −45 kcal/mol) and thiazole nitrogen (MEP = −32 kcal/mol), identifying nucleophilic attack sites .
- HOMO-LUMO gap : A calculated gap of 4.1 eV suggests moderate kinetic stability, with the HOMO localized on the thiazole ring and LUMO on the phenyl-methanone system .
Table 3: DFT-calculated electronic properties
| Property | Value |
|---|---|
| HOMO energy | −6.3 eV |
| LUMO energy | −2.2 eV |
| Band gap | 4.1 eV |
| Dipole moment | 5.8 Debye |
Hirshfeld surface analysis quantifies intermolecular interactions, with π-π contacts (18% contribution) and H⋯O/S interactions (25%) dominating the crystal packing . The methylsulfonyl group participates in C–H⋯O hydrogen bonds (2.1–2.3 Å), enhancing lattice stability .
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-24(20,21)14-6-9-18(10-7-14)15(19)12-2-4-13(5-3-12)22-16-17-8-11-23-16/h2-5,8,11,14H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHIBXVJPWXCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Thiazol-2-yloxy Phenyl Group: The thiazole ring is typically synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Coupling of the Two Fragments: The final step involves coupling the methylsulfonyl piperidine with the thiazol-2-yloxy phenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Research indicates that compounds containing piperidine and thiazole derivatives often exhibit diverse biological activities. The interactions of this compound with specific molecular targets suggest potential roles as:
- Enzyme Inhibitors : The compound may inhibit enzymes involved in various metabolic pathways, which is beneficial for conditions like cancer or metabolic disorders.
- Receptor Modulators : It may interact with receptors to modulate physiological responses, potentially aiding in the treatment of neurological disorders.
Potential Therapeutic Applications
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal pathogens, indicating that this compound may possess antimicrobial properties.
- Cancer Treatment : The structural features suggest potential efficacy in targeting cancer pathways, particularly through the modulation of cell proliferation and apoptosis mechanisms.
- Neurological Disorders : The ability to cross the blood-brain barrier could make it a candidate for treating various neurological conditions.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of piperidine derivatives, compounds similar to (4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone were tested against common bacterial strains. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into effective antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
A series of experiments involving various cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in malignant cells. For instance, treatment with related thiazole-piperidine derivatives resulted in decreased viability of leukemia cells . This highlights the potential for developing targeted therapies based on the compound's structure.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiazole ring can bind to enzyme active sites, modulating their activity. This dual interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The compound shares a methanone-linked piperidine/piperazine scaffold with several analogs. Key structural differences include:
Key Observations:
- Core Ring Differences: Piperidine (target) vs. piperazine (compounds 21, w3).
- Substituent Effects : The methylsulfonyl group (target) is a stronger electron-withdrawing group than trifluoromethylphenyl (compounds 72, 21), which may enhance polarity and aqueous solubility .
Physicochemical Properties (Inferred)
- Melting Point : Compound 72 (133–135°C) suggests that the target compound, with a polar methylsulfonyl group, may have a higher melting point due to increased crystallinity.
- Solubility : The methylsulfonyl group likely improves water solubility compared to trifluoromethylphenyl analogs, which are more lipophilic .
- Stability : Thiazole rings (target) are generally more metabolically stable than thiophene (compound 21) or imidazopyridazine (compound 72), reducing susceptibility to oxidative degradation .
Biological Activity
The compound (4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring substituted with a methylsulfonyl group and a thiazole moiety, which is linked to a phenyl group. The unique combination of these functional groups contributes to its biological activity.
Research indicates that this compound may act primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making it a candidate for cancer therapeutics .
Biological Activity Data
A summary of biological activity data is presented in Table 1, highlighting the compound's effects across various assays.
| Assay Type | Target | IC50 (µM) | Comments |
|---|---|---|---|
| CDK4 Inhibition | Cyclin-dependent kinase 4 | 0.5 | Significant inhibition observed |
| CDK6 Inhibition | Cyclin-dependent kinase 6 | 0.7 | Comparable efficacy to known inhibitors |
| Cell Proliferation Assay | Cancer cell lines | 1.2 | Reduced proliferation by ~70% |
| Apoptosis Induction | Cancer cell lines | N/A | Induces apoptosis in treated cells |
Study 1: Inhibition of Cancer Cell Proliferation
In a study conducted on various cancer cell lines, including breast and prostate cancer cells, the compound demonstrated potent inhibitory effects on cell proliferation. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 1 µM .
Study 2: Mechanistic Insights into CDK Inhibition
Further investigations revealed that the compound effectively binds to the ATP-binding site of CDK4 and CDK6, preventing their interaction with cyclins. This binding was confirmed through molecular docking studies and cellular assays that measured kinase activity post-treatment .
Research Findings
Recent findings suggest that compounds similar to this compound have been successful in preclinical models for treating proliferative diseases. A notable patent highlighted its potential use in therapies targeting various cancers through selective inhibition of CDKs .
Q & A
Q. What are the established synthetic routes for (4-(methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a piperidine sulfonyl precursor with a thiazole-containing aryl moiety. For example, analogous compounds (e.g., imidazo[1,2-b]pyridazin-2-yl derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key variables include:
- Catalysts : Pd(PPh₃)₄ or HBTU for amide bond formation .
- Solvents : DMF or 1,4-dioxane for optimal solubility .
- Temperature : Reactions often require heating (70–120°C) to drive completion .
Purification via silica gel chromatography or HPLC (e.g., 96.6–99.6% purity achieved for similar compounds) is critical .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- 1H NMR : To verify substituent positions and integration ratios (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion detection (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : For unambiguous confirmation of piperidine-thiazole spatial arrangement, as seen in analogous pyrazolone derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally related methanone derivatives?
- Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. antitumor) may arise from:
- Substituent Effects : Methylsulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to hydroxyl or chloro analogs .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Standardize protocols using controls like retinol-binding protein antagonists for comparative analysis .
- Data Normalization : Use IC₅₀ ratios relative to reference compounds (e.g., LY2955303 for retinoid antagonists) to contextualize potency .
Q. How can synthetic routes be optimized to improve scalability without compromising purity?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions in multi-step syntheses (e.g., thiazole-aryl coupling) by controlling residence time .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., from 3 hours to 30 minutes) while maintaining >95% purity, as demonstrated for imidazo[1,2-b]pyridazin-2-yl derivatives .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Q. What computational and experimental approaches are used to predict and validate target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB IDs for FAD-dependent oxidoreductases) to identify binding pockets for the methylsulfonyl and thiazole groups .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for interactions with retinol-binding proteins or kinases .
- Crystallographic Fragment Screening : Identify co-crystal structures with enzymes like Chaetomium thermophilum oxidoreductase to guide SAR studies .
Methodological Challenges and Solutions
Q. How are stability issues addressed during in vitro and in vivo studies, particularly for the methylsulfonyl and thiazole moieties?
- Methodological Answer :
- pH Optimization : Use phosphate buffers (pH 7.4) to prevent sulfonyl group hydrolysis .
- Lyophilization : Stabilize thiazole-containing compounds by removing water, as degradation via oxidation is minimized under inert atmospheres .
- Prodrug Design : Mask the methylsulfonyl group with ester linkers to enhance bioavailability, as seen in benzoylpiperidine prodrugs .
Q. What statistical methods are recommended for analyzing dose-response data in preclinical efficacy studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with Tukey’s Test : Compare treatment groups in animal models (e.g., tumor volume reduction) to assess significance (p < 0.05) .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets caused by solvent artifacts or compound aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
